Product packaging for Valeric acid, 2-propyl-, hydrazide(Cat. No.:CAS No. 22632-36-6)

Valeric acid, 2-propyl-, hydrazide

Cat. No.: B14698884
CAS No.: 22632-36-6
M. Wt: 158.24 g/mol
InChI Key: SPBGNIXKTUSIGD-UHFFFAOYSA-N
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Description

Contextualization of Hydrazides in Medicinal and Organic Chemistry

Hydrazides are a cornerstone in the field of medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of heterocyclic compounds. nist.gov The functional group R-CO-NH-NH2 is a versatile scaffold that has been incorporated into numerous compounds exhibiting a broad spectrum of biological activities. nist.gov The ability of the hydrazide group to form stable complexes with metals and to participate in various chemical reactions makes it an attractive component in drug design.

In organic chemistry, hydrazides are valued for their reactivity and are employed in the synthesis of various organic molecules. They can be prepared through several methods, with the most common being the reaction of an ester with hydrazine (B178648) hydrate (B1144303). researchgate.net This straightforward synthesis allows for the generation of a diverse library of hydrazide derivatives for further chemical exploration.

Historical Perspectives on the Academic Study of Valeric Acid Derivatives and Hydrazides

The academic study of valeric acid and its derivatives has its roots in the investigation of natural products. Valeric acid itself is a naturally occurring compound found in the perennial flowering plant Valeriana officinalis. wikipedia.org Historically, the focus was on the isolation and characterization of such natural compounds.

The synthesis of valproic acid in the late 19th century marked a significant step in the study of valeric acid derivatives. mdpi.com However, it was the discovery of its therapeutic properties in the mid-20th century that truly spurred academic interest in this class of compounds and their derivatives. mdpi.com The subsequent exploration of valproic acid's mechanism of action and the synthesis of its derivatives, including hydrazides, have been active areas of research aimed at developing new therapeutic agents. The study of hydrazides as a chemical class dates back to the late 19th and early 20th centuries, with their role in medicinal chemistry becoming increasingly prominent over time.

Detailed Research Findings

Due to the limited direct research on "Valeric acid, 2-propyl-, hydrazide," this section will focus on the closely related and well-documented "valproic acid hydrazide." The structural similarity between the two compounds suggests that their chemical properties and reactivity would be comparable.

Synthesis and Characterization

The synthesis of valproic acid hydrazide typically involves a two-step process. First, valproic acid is converted to its corresponding ester, for example, by reaction with methanol (B129727) in the presence of an acid catalyst. The resulting ester is then reacted with hydrazine hydrate to yield the desired hydrazide. nih.gov

An alternative method involves the conversion of valproic acid to its acid chloride using a reagent like thionyl chloride. The subsequent reaction of the acid chloride with hydrazine hydrate also produces the hydrazide. acs.org

The characterization of the synthesized hydrazide is typically performed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis to confirm the structure and purity of the compound. acs.org

Physicochemical Properties

PropertyValueSource
Molecular Formula C8H18N2O(Calculated)
Molecular Weight 158.24 g/mol (Calculated)
Boiling Point (Valproic Acid) 220 °C chemicalbook.com
Density (Valproic Acid) 0.905 g/cm³ at 20 °C chemicalbook.com
Melting Point (Valeric Acid Hydrazide) 54-57 °C echemi.com
Boiling Point (Valeric Acid Hydrazide) 261 °C echemi.com
LogP (Valeric Acid Hydrazide) -0.11 echemi.com

Note: The table includes data for the parent acids and the simpler valeric acid hydrazide due to the lack of specific data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O B14698884 Valeric acid, 2-propyl-, hydrazide CAS No. 22632-36-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22632-36-6

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-propylpentanehydrazide

InChI

InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11)

InChI Key

SPBGNIXKTUSIGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Valeric Acid, 2 Propyl , Hydrazide

Preparative Routes for the Core Hydrazide Structure

The synthesis of valproic acid hydrazide can be achieved through several established chemical pathways. The most common methods involve the condensation of a valproic acid ester with hydrazine (B178648) hydrate (B1144303) or the direct reaction of valproic acid with a hydrazine source.

Ester-Hydrazine Hydrate Condensation Reactions

A prevalent and traditional method for preparing valproic acid hydrazide involves a two-step process starting from valproic acid. jst.go.jp The first step is the esterification of valproic acid, typically with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid, to produce methyl valproate. jst.go.jp This ester intermediate is then subjected to condensation with hydrazine hydrate. jst.go.jpnih.gov

The reaction is typically carried out by refluxing the methyl valproate with an excess of hydrazine hydrate in a suitable solvent, such as methanol or ethanol (B145695). jst.go.jpnih.govresearchgate.net The reaction mixture is heated for several hours to ensure complete conversion. jst.go.jp Upon cooling, the desired valproic acid hydrazide often precipitates from the solution as a solid and can be isolated by filtration. jst.go.jp This method is widely used due to its straightforward procedure and generally good yields. jst.go.jp

For instance, one study reported refluxing methyl valproate with hydrazine hydrate in methanol for 12-14 hours, resulting in an 85% yield of valproic acid hydrazide as a white, fluffy product upon cooling. jst.go.jp Another approach involves reacting the ester with hydrazine hydrate in ethanol under reflux for 2 hours. nih.gov

Direct Synthesis from Carboxylic Acids

While the ester-hydrazine condensation is common, direct conversion of the carboxylic acid to the hydrazide offers a more atom-economical route. One such method involves the activation of valproic acid before its reaction with hydrazine. A common activating agent is thionyl chloride, which converts valproic acid into its more reactive acid chloride derivative. ispub.com

This valproyl chloride is then reacted with hydrazine hydrate. ispub.com The reaction is typically performed by adding hydrazine hydrate dropwise to a solution of the acid chloride with constant stirring. ispub.com The resulting valproic acid hydrazide can then be crystallized from a suitable solvent like dehydrated alcohol. ispub.com

Another direct approach utilizes coupling agents to facilitate the reaction between the carboxylic acid and hydrazine. For example, 1H-benzotriazole can be used to activate valproic acid. iosrjournals.org In a reported procedure, valproic acid was reacted with 1H-benzotriazole in the presence of thionyl chloride to form N-(valproyl)benzotriazole. This activated intermediate was then reacted with hydrazine hydrate to yield valproic acid hydrazide. iosrjournals.org

Advanced Synthetic Strategies

To improve reaction times, yields, and environmental friendliness, advanced synthetic strategies such as microwave-assisted synthesis and catalytic approaches have been explored for the formation of valproic acid hydrazide.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. japtronline.comunamur.be The direct synthesis of acid hydrazides from carboxylic acids using microwave assistance has been reported as a greener and more efficient alternative to conventional heating methods. japtronline.com

In a general procedure, the carboxylic acid is mixed with hydrazine hydrate, with or without a solvent like ethanol, and subjected to microwave irradiation for a short period. japtronline.com This rapid heating can dramatically accelerate the reaction. For example, some acid hydrazides have been synthesized in as little as 3 minutes using this technique. japtronline.com While a specific protocol for the microwave-assisted synthesis of valproic acid hydrazide from valproic acid is not detailed in the provided results, the general applicability of this method to other carboxylic acids suggests its potential for this transformation. japtronline.comnih.gov

Catalytic Approaches in Hydrazide Formation

Catalysis can play a significant role in enhancing the efficiency of hydrazide synthesis. While the direct reaction between an ester and hydrazine hydrate often proceeds without a catalyst, certain catalysts can facilitate the reaction or enable milder reaction conditions. For the synthesis of valproic acid hydrazide from valproic acid, the use of thionyl chloride as an activating agent can be considered a form of stoichiometric activation, which is a step towards more catalytic processes. ispub.com

In a broader context of organic synthesis, various catalysts are employed for the formation of amide bonds, a class of reactions that includes hydrazide formation. While specific examples of catalytic systems for the direct synthesis of valproic acid hydrazide were not found in the search results, the development of such catalysts remains an active area of research in organic chemistry.

Derivatization and Analogue Development

Valproic acid hydrazide serves as a versatile building block for the synthesis of a wide range of derivatives, primarily through reactions involving the terminal amino group of the hydrazide moiety. ontosight.ai A common derivatization strategy is the condensation of valproic acid hydrazide with various aldehydes and ketones to form hydrazone derivatives. jst.go.jpiosrjournals.org

This reaction is typically carried out by refluxing the hydrazide with the corresponding aldehyde or ketone in a solvent like methanol or ethanol, often with a catalytic amount of acetic acid. jst.go.jpiosrjournals.org The resulting hydrazones can precipitate upon cooling and be purified by recrystallization. jst.go.jp This approach allows for the introduction of diverse structural motifs onto the valproic acid scaffold. For example, a series of Schiff bases of valproic acid hydrazide were synthesized by condensing it with substituted benzaldehydes and acetophenones. jst.go.jp

Further modifications can be made to the hydrazide itself. For instance, it can be reacted with phenyl isothiocyanate to form N-phenyl-2-(2-propylpentanoyl)hydrazine-1-carbothioamide, which can then be cyclized to form triazole or thiadiazole derivatives. iosrjournals.org The introduction of chromophores through derivatization has also been explored to facilitate analytical detection. nih.govresearchgate.net

Table 1: Summary of Synthetic Methods for Valeric Acid, 2-Propyl-, Hydrazide

Method Starting Material Reagents Key Conditions Yield Reference
Ester-Hydrazine Condensation Methyl Valproate Hydrazine Hydrate, Methanol Reflux, 12-14 hours 85% jst.go.jp
Direct Synthesis from Acid Valproic Acid Thionyl Chloride, Hydrazine Hydrate Dropwise addition, stirring Not specified ispub.com
Direct Synthesis via Activation Valproic Acid 1H-Benzotriazole, Thionyl Chloride, Hydrazine Hydrate Room temperature Not specified iosrjournals.org

Modifications at the Hydrazide Moiety (e.g., Hydrazone Formation)

The hydrazide functional group of this compound serves as a versatile platform for a variety of chemical transformations, most notably the formation of hydrazones. Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂ and are typically formed by the reaction of a hydrazide with an aldehyde or a ketone. wikipedia.org This reaction is a condensation reaction where a molecule of water is eliminated. researchgate.net

The synthesis of valproic acid hydrazide itself is a critical first step. A common method involves the reaction of valproic acid with thionyl chloride to form valproyl chloride, which is then reacted with hydrazine hydrate to yield the desired hydrazide. ispub.com Another approach involves the esterification of valproic acid, for example, to methyl valproate, followed by treatment with hydrazine hydrate. jst.go.jp

Once valproic acid hydrazide is obtained, it can be condensed with a variety of substituted benzaldehydes and acetophenones to afford a series of Schiff bases, which are a class of hydrazones. jst.go.jp These reactions are often carried out in a suitable solvent like methanol, sometimes with a catalytic amount of glacial acetic acid. jst.go.jp The reaction conditions, such as temperature and reaction time, can be optimized to achieve good yields of the final hydrazone products. researchgate.net

Kinetics studies have shown that the rate of hydrazone formation can be influenced by factors such as pH and the presence of neighboring acidic or basic groups in the carbonyl compound. nih.gov For instance, reactions at a slightly acidic pH are often favorable. nih.gov

Table 1: Examples of Hydrazone Derivatives from Valproic Acid, 2-Propyl-, Hydrazide

Reactant 1Reactant 2 (Aldehyde/Ketone)Resulting Hydrazone Derivative
This compoundSubstituted BenzaldehydeN'-(substituted-benzylidene)-2-propylpentanehydrazide
This compoundSubstituted AcetophenoneN'-(1-(substituted-phenyl)ethylidene)-2-propylpentanehydrazide

Substituent Variation on the 2-Propylvaleric Acid Scaffold

The 2-propylvaleric acid scaffold, the core structure of valproic acid, offers opportunities for structural modifications to create analogues with potentially improved properties. While the primary focus of this article is the hydrazide derivative, it is important to understand the context of modifications on the parent acid scaffold as these changes can be incorporated into the hydrazide derivatives as well.

The simple, branched-chain structure of valproic acid is considered essential for its activity. nih.gov However, researchers have explored various alterations to this scaffold. These modifications include:

Changes in the Alkyl Chains: Variations in the length and branching of the propyl groups can be investigated.

Introduction of Unsaturation: The creation of unsaturated bonds within the valproic acid backbone has been explored. nih.gov

Cyclic Analogues: The main carbon chain has been replaced with cyclic structures to create cyclic analogues of valproic acid. nih.gov

These structural modifications are typically introduced during the synthesis of the valproic acid analogue itself, prior to the formation of the hydrazide. For example, different starting materials or synthetic routes can be employed to generate a valproic acid derivative with a modified scaffold. Several methods for the synthesis of valproic acid and its derivatives have been described, starting from precursors like propionic acid or involving the hydrolysis and decarboxylation of malonic esters. e3s-conferences.orgquickcompany.in

The goal of these variations is to fine-tune the molecule's properties. Even minor changes to the 2-propylvaleric acid scaffold can impact its interaction with biological systems. nih.gov

Synthesis of Hybrid Molecular Architectures

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule. nih.gov This strategy aims to create new chemical entities with potentially synergistic or additive biological effects, improved selectivity, or reduced side effects compared to the individual parent molecules. nih.gov this compound is a valuable building block for the synthesis of such hybrid molecules.

One approach to creating hybrid architectures involves linking the valproic acid moiety, via its hydrazide or another functional group, to other biologically active scaffolds. For instance, hybrid compounds incorporating piperidine (B6355638) and valproic acid have been designed and synthesized. rsc.org In another example, valproic acid has been combined with hydralazine (B1673433), a DNA methylation inhibitor, to investigate cooperative effects. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, a "click chemistry" approach can be utilized to link different molecular fragments. nih.gov The hydrazide functionality of this compound can participate in various coupling reactions to form these hybrid structures. The design and synthesis of such hybrids are a growing area of research, with the potential to yield novel therapeutic agents. rsc.org

The rationale for creating these hybrids is to target multiple biological pathways simultaneously or to enhance the activity of one or both of the parent molecules. The choice of the partner molecule to be hybridized with valproic acid is guided by the desired therapeutic application and a deep understanding of the underlying biological mechanisms.

Investigation of Biological Activities and Mechanistic Pathways

Antimicrobial Activity Spectrum

Valproic acid (VPA) and its derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties.

Antibacterial Efficacy Studies

While direct studies on the antibacterial efficacy of Valeric acid, 2-propyl-, hydrazide are not prevalent in the provided search results, the parent compound, Valproic Acid, has been investigated for its antibacterial potential. Some studies have explored the synthesis of valproic acid-pyrazole conjugates which have shown inhibitory activity against bacteria associated with periodontitis, such as Porphyromonas gingivalis, Prevotella intermedia, Fusobacterium nucleatum, and Escherichia coli. One of the most potent compounds in this series demonstrated bactericidal activity against E. coli.

Furthermore, the broader class of hydrazide-hydrazone derivatives has been recognized for its wide spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.comresearchgate.net For instance, certain hydrazide-hydrazones of nicotinic acid have shown strong activity against P. aeruginosa. nih.gov Similarly, naphthalimide hydrazide derivatives have been found to be potent against carbapenem-resistant Acinetobacter baumannii. rsc.org

Table 1: Antibacterial Activity of Valproic Acid Derivatives and Hydrazide-Hydrazones
Compound/Derivative ClassTarget BacteriaObserved EffectReference
Valproic acid-pyrazole conjugatesP. gingivalis, P. intermedia, F. nucleatum, E. coliInhibitory and bactericidal activity
Hydrazide-hydrazones of nicotinic acidP. aeruginosaStrong antibacterial activity nih.gov
Naphthalimide hydrazide derivativesCarbapenem-resistant A. baumanniiPotent antibacterial activity rsc.org
Hydrazide-hydrazonesGram-positive and Gram-negative bacteriaWide spectrum of activity nih.govnih.govmdpi.comresearchgate.net

Antifungal Efficacy Studies

Valproic acid (VPA) has exhibited significant antifungal activity, particularly against the human fungal pathogen Candida albicans. nih.govnih.gov The antifungal action of VPA against C. albicans is notably dependent on pH, with increased efficacy in acidic environments, which is relevant for conditions like vulvovaginal candidiasis. nih.govnih.gov Research has shown that VPA can inhibit the growth of various Candida species, including C. glabrata, C. tropicalis, C. parapsilosis, and C. krusei, as well as Saccharomyces cerevisiae. nih.gov The mechanism of its antifungal action is linked to the disruption of vacuole integrity in the fungal cells. nih.govnih.gov Furthermore, VPA has been shown to work synergistically with other antifungal drugs like Terbinafine. nih.gov

The broader class of hydrazide-hydrazone compounds has also been explored for antifungal properties. nih.govnih.gov

Table 2: Antifungal Activity of Valproic Acid
Fungal SpeciesKey FindingsReference
Candida albicansStrong antifungal activity, especially in acidic pH. Disrupts vacuole integrity. Synergizes with Terbinafine. nih.govnih.gov
C. glabrata, C. tropicalis, C. parapsilosis, C. kruseiGrowth inhibition by VPA. nih.gov
Saccharomyces cerevisiaeGrowth inhibition by VPA. nih.gov

Antiviral Properties

Valproic acid (VPA) has been identified as a potential broad-spectrum antiviral agent, showing inhibitory effects against various enveloped DNA and RNA viruses. news-medical.netnih.govresearchgate.net Its antiviral activity has been studied against herpesviruses, such as Herpes Simplex Virus (HSV-1), and more recently, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). news-medical.netnih.gov The antiviral mechanism of VPA is thought to involve the inhibition of histone deacetylases (HDACs), which can interfere with viral replication cycles. nih.gov

Amidic derivatives of VPA, such as valpromide (B1683473) and valnoctamide, have also demonstrated antiherpetic activity. nih.govresearchgate.netmdpi.com These derivatives have been shown to inhibit the replication of HSV-1. csic.es Valnoctamide, in particular, has shown significant inhibition of HSV-1 infection at concentrations that are not cytotoxic. nih.gov

Table 3: Antiviral Activity of Valproic Acid and its Derivatives
CompoundTarget VirusObserved EffectReference
Valproic Acid (VPA)Enveloped DNA and RNA viruses (e.g., Herpesviruses, SARS-CoV-2)Inhibition of viral replication news-medical.netnih.govresearchgate.net
Valpromide (VPD)Herpes Simplex Virus (HSV-1), Pseudorabies virus (PRV)Inhibition of viral replication nih.govcsic.es
Valnoctamide (VCD)Herpes Simplex Virus (HSV-1)Significant inhibition of infection nih.gov

Anticancer Research Applications

Valproic acid has garnered significant attention in cancer research due to its antineoplastic properties, primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. nih.govnih.govnih.gov

Preclinical Assessment of Antineoplastic Potential

Preclinical studies have demonstrated the potent antitumor effects of Valproic Acid (VPA) across a variety of cancer types, both in vitro and in vivo. nih.gov VPA has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and promote cell cycle arrest and differentiation in various cancer cell lines, including those of breast, thyroid, and other solid tumors. nih.govnih.gov In some preclinical models, VPA has also been reported to enhance the efficacy of other anticancer agents. nih.gov For instance, the combination of hydralazine (B1673433) and valproic acid has shown synergistic antineoplastic activity in vitro. nih.gov

Exploration of Molecular Targets and Pathways (e.g., Histone Deacetylase inhibition)

The primary molecular mechanism underlying the anticancer effects of Valproic Acid (VPA) is the inhibition of histone deacetylases (HDACs). nih.govnih.govnih.gov HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA leads to histone hyperacetylation, which results in a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.

VPA is considered a broad-spectrum HDAC inhibitor, affecting multiple HDAC enzymes. nih.gov This inhibition of HDACs by VPA has been shown to up-regulate the expression of hundreds of genes involved in multiple cellular pathways, including those related to apoptosis, cell cycle control, and immune response. nih.gov This modulation of gene expression is a key factor in its observed anticancer effects.

Anti-inflammatory Activity Exploration

Hydrazide and hydrazone derivatives have been a focal point of research for their potential anti-inflammatory properties. mdpi.com These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory and analgesic activities. mdpi.com The core structure, featuring a hydrazone moiety (-CO-NH-N=CH-), provides the flexibility for effective binding to various inflammatory mediators. mdpi.com The ability of this functional group to form hydrogen bonds and coordinate with metal ions is considered a key factor in its interaction with biological targets. mdpi.com

Studies have shown that specific structural modifications can enhance anti-inflammatory potency. For instance, the presence of a 4-chlorophenyl substituent on a pyrrole (B145914) ring was found to augment hydrophobic interactions with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com Similarly, the addition of an ethyl ester group can increase lipophilicity, potentially improving membrane permeability and access to target sites. mdpi.com

In preclinical models, such as the carrageenan-induced paw edema assay, various hydrazone derivatives have demonstrated significant anti-inflammatory effects. mdpi.comnih.gov For example, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal) hydrazones showed potent activity, with some derivatives even outperforming the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. mdpi.com Another study highlighted nicotinic acid hydrazide derivatives with nitro group substitutions as being among the most active anti-inflammatory agents in their tested series. nih.gov Research on new amidrazone-derived hydrazides also identified compounds with antiproliferative activity comparable to ibuprofen (B1674241) and a derivative that strongly reduced lymphocyte proliferation, a key process in inflammatory responses. nih.gov

Anticonvulsant Activity Investigations

The structural backbone of "this compound" is closely related to valproic acid (VPA), a well-established anticonvulsant medication. nih.gov Investigations into VPA and its metabolites have been crucial in understanding its mechanism of action. Studies on various VPA metabolites, such as 2-en-VPA, 3-hydroxy-VPA, and 4-en-VPA, have shown that they all possess the ability to raise the thresholds for maximal electroconvulsion and pentetrazole-induced convulsions in mice, although they are generally less potent than VPA itself. nih.gov Among the metabolites, the unsaturated compounds have demonstrated the most significant activity. nih.gov

The broader class of hydrazide-hydrazone derivatives has also been recognized for its potential anticonvulsant activity. nih.gov This suggests that the incorporation of a hydrazide group into the valproic acid structure could modulate its pharmacological profile. While direct studies on the anticonvulsant properties of "this compound" are not extensively detailed in the reviewed literature, the known activity of its parent compound, VPA, and the established anticonvulsant potential of the hydrazide-hydrazone class provide a strong rationale for its investigation in this area. nih.govnih.gov

Diverse Pharmacological Actions

The hydrazide functional group is a cornerstone of antitubercular drug discovery, most famously represented by isoniazid (INH), a primary drug for tuberculosis (TB) treatment. Consequently, numerous hydrazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govnih.gov Research into novel nicotinic acid hydrazides, for example, has produced compounds with significant antimycobacterial activity. nih.gov Isatin hydrazides, in particular, have shown higher activity than their parent hydrazides, with some exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. nih.gov

Structure-activity relationship (SAR) studies suggest that lipophilicity is a critical factor for the antimycobacterial efficacy of these derivatives. nih.gov The development of N-substituted amino acid hydrazides, using a scaffold hopping approach, has also yielded compounds that inhibit the growth of drug-susceptible and, notably, isoniazid-resistant strains of M. tuberculosis. mdpi.com The hydrazide-hydrazone scaffold is a common feature in many of these promising antitubercular agents. nih.gov

Table 1: Antitubercular Activity of Selected Hydrazide Derivatives

Compound Type Target Strain Key Findings Reference
Isatin Hydrazides M. tuberculosis Exhibited MIC values as low as 6.25 µg/mL; activity linked to lipophilicity. nih.gov
N-substituted Amino Acid Hydrazides Drug-susceptible & INH-resistant M. tuberculosis Showed inhibitory activity against both strains. mdpi.com
Coumarin Hydrazone Oximes M. tuberculosis H37Rv Lead compound showed a potent MIC of 0.78 μg/mL. nih.gov

The therapeutic potential of hydrazide-containing compounds extends to antiprotozoal applications. nih.gov Research has explored various molecular scaffolds for activity against protozoan parasites like Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.comnih.gov For instance, the synthesis of organic salts of existing antiprotozoal drugs has been shown to enhance their in vitro antiparasitic effects. mdpi.com

Derivatives of dehydroabietic acid bearing amino acid scaffolds have demonstrated potent and selective activity against Leishmania donovani and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. rsc.org Some of these compounds were effective at killing parasites residing within host cells at low micromolar concentrations. rsc.org Furthermore, a series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated, with biological assays revealing that structural features, such as electron-withdrawing groups, favored antiprotozoal activity. nih.gov The broad interest in hydrazones and other nitrogen-containing heterocycles for treating parasitic infections underscores the potential of "this compound" as a candidate for such investigations. nih.govnih.gov

Hydrazide-containing molecules have been investigated for their antioxidant properties. nih.gov The mechanism often involves the donation of a hydrogen atom to neutralize free radicals, a process known as the hydrogen atom transfer (HAT) mechanism. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. mdpi.comnih.gov In this assay, the stable DPPH radical is reduced by the antioxidant, leading to a measurable color change. mdpi.com

Studies on various heterocyclic hydrazides have demonstrated their capacity to scavenge different reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.gov The scavenging of hydroxyl radicals (OH•), which are highly reactive and can cause significant cellular damage, is another important measure of antioxidant activity. nih.gov Research has shown that some hydrazide derivatives are potent scavengers of H₂O₂ and possess strong ferric reducing abilities, indicating their capacity to act as effective antioxidants. nih.gov

Table 2: Radical Scavenging Capabilities of Hydrazide Derivatives

Assay Mechanism/Target Key Findings Reference
DPPH Scavenging Neutralization of the DPPH free radical via hydrogen atom donation. A common and popular method to assess antioxidant capacity. Some hydrazides show potency superior to standard antioxidants like BHA and BHT. nih.govmdpi.com
H₂O₂ Scavenging Neutralization of hydrogen peroxide, preventing its conversion to more reactive radicals. Certain acetohydrazides proved to be potent scavengers, with potency similar to or better than Trolox. nih.gov

Hydrazide-hydrazones have emerged as a significant class of enzyme inhibitors, with a particular focus on laccase. mdpi.comnih.gov Laccase is a copper-containing enzyme produced by various phytopathogenic fungi, where it acts as a virulence factor, aiding in the degradation of plant lignin and neutralizing plant defense compounds. nih.govmdpi.com Inhibiting this enzyme is therefore a promising strategy for developing new antifungal agents. mdpi.comnih.gov

A series of hydrazide-hydrazones derived from 4-hydroxybenzhydrazide (4-HBAH) exhibited micromolar inhibitory activity against laccase from Trametes versicolor, with a desirable competitive type of inhibition. mdpi.com The inhibition constants (Kᵢ) for these compounds ranged from 24 to 674 µM. mdpi.com Further studies on phenolic hydrazide-hydrazones revealed that many were active inhibitors, with Kᵢ values in the range of 8–233 µM, classifying them as strong laccase inhibitors. nih.gov One sterically hindered derivative showed particularly promising uncompetitive inhibition with a Kᵢ value of 17.9 µM. nih.gov These findings highlight the potential of the hydrazide-hydrazone scaffold in designing potent enzyme inhibitors for agricultural and therapeutic applications. nih.govnih.gov

Table 3: Laccase Inhibition by Hydrazide-Hydrazone Derivatives | Compound Series | Type of Inhibition | Inhibition Constant (Kᵢ) | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 4-HBAH Derivatives | Competitive | 24–674 µM | Showed effective inhibition of laccase from Trametes versicolor. | mdpi.com | | Phenolic Hydrazide-Hydrazones | Various (including uncompetitive) | 8–233 µM | Classified as strong laccase inhibitors; one derivative had a Kᵢ of 17.9 µM. | nih.gov | | L-menthol Hydrazide Derivatives | Not specified | IC₅₀ = 2.08 μM | Showed outstanding inhibitory activity, much stronger than the positive control. | nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are pivotal in confirming the identity and elucidating the structure of "Valeric acid, 2-propyl-, hydrazide." These methods provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For valproic acid and its derivatives, both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of valproic acid, characteristic signals corresponding to the different protons in the molecule can be observed. hmdb.cadrugbank.com For instance, the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the propyl chains, as well as the methine (CH) proton at the branch point, will have distinct chemical shifts and splitting patterns. The introduction of the hydrazide group (-CONHNH₂) introduces new signals and can influence the chemical shifts of nearby protons. Analysis of urine samples from patients has been performed using proton NMR spectroscopy to identify and quantify valproic acid and its metabolites. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal in the spectrum, allowing for the confirmation of the number and types of carbon atoms present.

Interactive Table: Representative ¹H NMR Spectral Data for Valproic Acid

Proton Type Approximate Chemical Shift (ppm) Splitting Pattern
CH₃0.9Triplet
(CH₂)₂1.3-1.6Multiplet
CH2.3Multiplet

Note: The exact chemical shifts for "this compound" would be influenced by the hydrazide functional group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the functional groups it contains.

Key expected vibrational frequencies include:

N-H stretching: The hydrazide group has N-H bonds that will show characteristic stretching vibrations, typically in the region of 3200-3400 cm⁻¹.

C=O stretching: The carbonyl group (C=O) of the hydrazide will have a strong absorption band, usually in the range of 1630-1680 cm⁻¹. The IR spectrum of valproic acid shows a carbonyl stretching mode at 1706 cm⁻¹. researchgate.netresearchgate.net

C-H stretching: Aliphatic C-H bonds from the propyl groups will show strong absorptions around 2850-3000 cm⁻¹.

N-H bending: The bending vibration of the N-H bonds in the hydrazide group would also be present.

A derivatized product of valproic acid was characterized using Fourier transform infrared spectrometer (FT-IR). nih.gov

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Hydrazide (N-H)Stretching3200-3400
Hydrazide (C=O)Stretching1630-1680
Alkane (C-H)Stretching2850-3000

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For "this compound," the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would show characteristic losses of fragments, such as the propyl groups or parts of the hydrazide moiety. This information is crucial for confirming the compound's identity. Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of valproic acid and its derivatives, providing both separation and structural information. nih.govresearchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique used for its analysis. nih.govunipd.it

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating "this compound" from other substances and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. cdc.gov For the analysis of valproic acid and its derivatives, reversed-phase HPLC is a common approach.

In a typical HPLC method, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mfd.org.mknih.gov Since valproic acid and its hydrazide derivative lack a strong chromophore for UV detection, derivatization is often necessary. nih.gov For instance, valproic acid can be conjugated with a fluorescent probe like 7-diethylaminocoumarin-3-carboxylic acid, hydrazide (DCCH) to enable sensitive fluorescence detection. tandfonline.comtandfonline.com

The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. The purity of the sample can be assessed by the presence of a single, sharp peak, while the area under the peak is proportional to the concentration of the compound, allowing for quantification.

Interactive Table: Example HPLC Method Parameters for Valproic Acid Analysis

Parameter Condition Reference
ColumnC18 (250 mm x 4.6 mm) mfd.org.mknih.gov
Mobile PhasePhosphate buffer and acetonitrile mfd.org.mknih.gov
Flow Rate1.2 mL/min mfd.org.mknih.gov
DetectionUV at 210 nm mfd.org.mk

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds. cdc.gov Valproic acid itself is volatile and can be analyzed by GC. ufrgs.br Its hydrazide derivative may require derivatization to increase its volatility and thermal stability for GC analysis.

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. nih.gov The use of GC-MS provides high sensitivity and specificity for the analysis of valproic acid and its derivatives. nih.govnih.govufrgs.br

Sample preparation for GC analysis often involves liquid-liquid extraction or solid-phase microextraction to isolate the analyte from the matrix. ufrgs.brnih.gov The pH of the sample is an important factor in the extraction efficiency of valproic acid. brieflands.com

Interactive Table: Example GC Method Parameters for Valproic Acid Analysis

Parameter Condition Reference
ColumnCapillary column nih.gov
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov
Sample PreparationHeadspace liquid-phase microextraction nih.gov
DerivatizationMay be required for the hydrazide

Advanced Hyphenated Techniques (e.g., Liquid Chromatography-High-Resolution Mass Spectrometry)

LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers. This combination allows for the sensitive and selective detection of compounds in complex matrices. nih.gov For a compound like "this compound," which, similar to VPA, lacks a strong chromophore for UV detection, mass spectrometry is the detection method of choice. actamedicamarisiensis.roactamedicamarisiensis.ro

Research Findings from a Related Compound (Valproic Acid)

An omics-based retrospective analysis for VPA using LC-ESI+-HRMS (Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry) in whole blood has demonstrated the potential to identify indirect screening targets. nih.gov This is particularly relevant as VPA itself shows poor ionization in positive electrospray mode. nih.gov The study successfully identified eight indirect targets for VPA. By monitoring a combination of two of these targets, a sensitivity of 92% and a specificity of 100% were achieved for VPA screening. nih.gov The identified targets corresponded to the sodium adducts of C7H14O3 and C8H14O3, with the latter tentatively identified as 3-hydroxy-4-en-VPA. nih.gov This approach of monitoring for related compounds or adducts could be similarly applied to the analysis of "this compound."

In another study, a simple and high-throughput LC-MS/MS method was developed for the simultaneous determination of VPA and its toxic ene-metabolites in human plasma. nih.gov This method utilized electrospray ionization in negative ion mode and multiple reaction monitoring (MRM). The precursor-to-product ion transition for VPA was m/z 143.0→143.0. nih.gov While this study used a tandem mass spectrometer, the principle of monitoring specific mass transitions is fundamental to mass spectrometric quantification and would be enhanced by the high resolution of an HRMS system, which can help to resolve interferences.

A validated LC-MS/MS method for VPA in human plasma reported a lower limit of quantification (LLOQ) of 0.2 µg/mL. actamedicamarisiensis.ro The detection was performed in single ion monitoring mode, targeting the ion at m/z 143.1, derived from the 144.2 m/z of VPA in negative electrospray ionization. actamedicamarisiensis.roactamedicamarisiensis.ro

The following interactive data tables summarize the analytical conditions and findings from studies on Valproic Acid, which can serve as a reference for developing a method for "this compound."

Table 1: LC-MS/MS Parameters for Valproic Acid Analysis

ParameterValueReference
Chromatography System UHPLC Water Acquity nih.gov
Column Acquity UPLC HSS C18 (2.1× 150 mm, 1.8 μm) nih.gov
Mobile Phase A Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid nih.gov
Mobile Phase B 0.1% formic acid in acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Column Temperature 45°C nih.gov
Mass Spectrometer Xevo TDQ triple quadrupole nih.gov
Ionization Mode Electrospray Ionization (Negative Ion Mode for other studies) actamedicamarisiensis.roactamedicamarisiensis.ronih.gov
Monitored Transition (VPA) m/z 143.0→143.0 nih.gov
Retention Time (VPA) 5.78 min nih.gov

Table 2: Performance Characteristics of Valproic Acid LC-MS/MS Method

ParameterValueReference
Linearity (R²) > 0.998 nih.gov
Intra-day Precision ≤ 6% nih.gov
Inter-day Precision ≤ 6% nih.gov
Accuracy (Bias) < 4% nih.gov
Limit of Detection (LOD) 2 µg/mL nih.gov
Lower Limit of Quantification (LLOQ) 5 µg/mL nih.gov
Recovery ~104% actamedicamarisiensis.ro

These findings underscore the capability of LC-HRMS to provide sensitive, specific, and accurate quantification of small organic acids and their derivatives. For "this compound," a similar LC-HRMS method would likely involve reversed-phase chromatography with a C18 column and a mobile phase consisting of an acidified water-acetonitrile gradient. Detection by HRMS in either positive or negative ion mode, depending on the ionization efficiency of the hydrazide moiety, would allow for accurate mass measurement, aiding in its identification and quantification, even in complex biological matrices. The high resolving power of the mass spectrometer would be crucial in differentiating the target analyte from endogenous interferences.

Applications As Chemical Intermediates in Advanced Synthesis

Role in Pharmaceutical Intermediate Synthesis

Valeric acid, 2-propyl-, hydrazide is a key intermediate in the synthesis of novel pharmaceutical derivatives. The parent molecule, valproic acid, is a well-established drug, and its hydrazide derivative provides a scaffold for creating new chemical entities with potentially improved pharmacological profiles. ispub.com Researchers utilize the hydrazide as a starting point to introduce various functional groups and build more complex molecules.

A primary application is the synthesis of Schiff bases (hydrazones) through condensation reactions with a wide range of aldehydes and ketones. iosrjournals.orge3s-conferences.org These reactions are typically conducted under reflux in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. iosrjournals.orge3s-conferences.org The resulting hydrazones are not merely final products but are themselves crucial intermediates for creating further derivatives, such as N-substituted amides or for use in Mannich reactions to produce compounds like N-(N',N'-Dialkylamino) methyl valpromides. google.com The objective of these synthetic efforts is often to explore new anticonvulsant agents, building upon the known activity of the valproate core. google.come3s-conferences.org

Reactant ClassIntermediate ProductPotential ApplicationReference
Aldehydes/KetonesSchiff Bases (Hydrazones)Anticonvulsant, Anticancer, Antiangiogenic Agents iosrjournals.orge3s-conferences.org
Formaldehyde & Secondary AminesN-(N',N'-Dialkylamino) methyl valpromidesAnticonvulsant Agents google.com

Utility in Agrochemical Intermediate Production

The direct application of this compound as an intermediate in the production of specific, commercialized agrochemicals is not extensively documented in publicly available scientific literature. However, the broader class of hydrazide derivatives is recognized for its potential in agricultural applications. nih.gov General synthesis capabilities involving hydrazine (B178648) are noted as relevant for creating agrochemical intermediates. researchgate.net

Furthermore, metal complexes involving hydrazide ligands have been investigated as plant growth regulators, suggesting a potential, albeit less explored, avenue for derivatives of valproic acid hydrazide. researchgate.net While many agrochemicals are heterocyclic in nature—a class of compounds for which valproic acid hydrazide is a known precursor (see section 6.3)—the specific link between this hydrazide and the agrochemical industry remains an area with limited specific research findings.

Precursors for Heterocyclic Systems

The hydrazide functional group is a classic and powerful tool for the synthesis of heterocyclic rings. This compound is an excellent precursor for a variety of heterocyclic systems due to the reactivity of the -CONHNH₂ moiety. nih.gov

The most common initial step is its reaction with aldehydes or ketones to form stable hydrazones. iosrjournals.orge3s-conferences.org These hydrazones are versatile intermediates that can undergo subsequent cyclization reactions. For example, reaction with thioglycolic acid can lead to the formation of thiazolidinone rings, while reaction with chloroacetyl chloride can yield azetidinones.

Furthermore, the hydrazide itself or its derivatives, like thiosemicarbazides (formed by reacting the hydrazide with an isothiocyanate), can be used to construct five-membered heterocycles. Research has demonstrated the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) rings starting from valproic acid hydrazide. e3s-conferences.org These synthetic routes are significant as heterocyclic cores are present in a vast number of biologically active compounds. mdpi.com

IntermediateCo-reactant/ConditionsResulting HeterocycleReference
Valproic acid hydrazideIsothiocyanate, then cyclization1,2,4-Triazole / 1,3,4-Thiadiazole e3s-conferences.org
Valproyl HydrazoneThioglycolic acidThiazolidinone e3s-conferences.org
Valproyl HydrazoneChloroacetyl chlorideAzetidinone e3s-conferences.org

Coordination Chemistry and Ligand Development

Hydrazides are effective ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. This compound is no exception, possessing two potential coordination sites: the carbonyl oxygen atom and the terminal amino nitrogen atom (-NH₂). This allows it to act as a bidentate ligand, chelating with a metal ion to form a stable five-membered ring. researchgate.net

The development of the field of bioinorganic chemistry has spurred interest in hydrazide complexes, as they can serve as models for biologically important systems. While valproic acid itself is known to bind with metal ions like zinc and copper, its hydrazide derivative offers different and potentially more complex coordination behavior. The coordination of the hydrazide ligand to a metal center can influence the electronic and steric properties of the resulting complex, which in turn can modulate its reactivity and biological activity. researchgate.net These complexes can form various structures, from simple monomeric species to polymeric networks, depending on the metal-to-ligand ratio and the nature of other ligands present. researchgate.net

Q & A

Q. What are the standard analytical methods for detecting and quantifying valeric acid hydrazide derivatives in biological samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 400 nm is widely used. Hydrazide derivatives are formed by reacting short-chain fatty acids (SCFAs) like valeric acid with hydrazine, enabling separation and quantification. For example, acetic, propionic, butyric, and valeric acid hydrazides can be resolved using a C18 column with gradient elution (e.g., methanol/water) . Validation includes spiking standards into biological matrices (e.g., mouse gut sections) to assess recovery rates and limit of detection (LOD).

Q. How can valeric acid hydrazide derivatives be synthesized for biochemical conjugation studies?

  • Methodological Answer : Valeric acid hydrazide is synthesized by reacting valeric acid chloride with hydrazine hydrate under anhydrous conditions. For bioconjugation (e.g., labeling biomolecules), the hydrazide group reacts with aldehyde/ketone groups via hydrazone bonds. Enzymatic approaches, such as using amidase from Rhodococcus rhodochrous J1, can also catalyze hydrazide synthesis from amides and hydrazine, offering mild reaction conditions . Post-synthesis purification involves recrystallization or silica gel chromatography.

Q. What are the primary biochemical applications of hydrazide derivatives in experimental design?

  • Methodological Answer : Hydrazides are used for:
  • Protein/RNA modification : Biotin-hydrazide labels cytosine residues in DNA/RNA via bisulfite-catalyzed transamination, enabling probe detection .
  • Glycopeptide enrichment : Hydrazide-functionalized magnetic nanoparticles selectively capture N-glycopeptides through hydrazone bonds, followed by PNGase F release for mass spectrometry .

Advanced Research Questions

Q. How do structural modifications of valeric acid hydrazide derivatives influence their inhibitory activity against enzymes like monoamine oxidase (MAO) or myeloperoxidase (MPO)?

  • Methodological Answer :
  • Structural Design : Incorporate aromatic/aliphatic aldehydes into the hydrazide moiety to enhance binding affinity. For MAO-B inhibition, ferulic acid hydrazide derivatives with unsaturated ketones and carboxamide groups show improved activity due to π-π stacking and hydrogen bonding .
  • Mechanistic Studies : Use fluorogenic substrates (e.g., ADHP for MPO) to monitor inhibition kinetics. Benzoic acid hydrazide analogs inhibit MPO by ejecting heme via ordered ester cleavage, a mechanism likely applicable to valeric acid derivatives .
  • Computational Validation : Molecular docking (AutoDock) and dynamics simulations (GROMACS) assess binding modes and stability in enzyme active sites .

Q. What are the challenges in analyzing impurities during the synthesis of valeric acid hydrazide derivatives?

  • Methodological Answer :
  • GC-MS Profiling : Derivatize impurities (e.g., 2-ethyl valeric acid) with trimethylsilyl reagents for volatility. Use a DB-5MS column with helium carrier gas and compare retention indices to standards .
  • Validation Criteria : Follow pharmacopeial guidelines (e.g., USP) for limits on related substances. For example, total impurity peaks in chromatograms should not exceed the reference standard peak area .

Q. How can computational methods optimize the design of valeric acid hydrazide derivatives for targeted protein interactions?

  • Methodological Answer :
  • Virtual Screening : Use tools like Schrödinger’s Glide to dock derivatives into target pockets (e.g., MAO-B or MPO). Prioritize compounds with low binding energy (< -8 kcal/mol).
  • QSAR Modeling : Train models on datasets of hydrazide bioactivity (IC50 values) to predict substituent effects. Include descriptors like logP, polar surface area, and H-bond donors .

Q. What advanced separation techniques improve the specificity of hydrazide-functionalized materials for glycoproteomics?

  • Methodological Answer :
  • Core-Shell Magnetic Nanocomposites : Synthesize Fe3O4@poly(methacrylic hydrazide) nanoparticles via reflux precipitation polymerization. Optimize hydrazide density by adjusting adipic acid dihydrazide (ADH) crosslinking. Test specificity using human serum: compare glycopeptide enrichment efficiency (e.g., 175 unique glycopeptides identified in colorectal cancer serum) against commercial resins .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity of hydrazide derivatives across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare experimental conditions (e.g., enzyme source, substrate concentration). For example, MPO inhibition by benzoic acid hydrazide shows two-step kinetics in some studies but one-step in others, depending on H2O2 concentration .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 25°C) using recombinant enzymes to eliminate variability from native protein isoforms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.